Dorrigocin A
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Overview
Description
Dorrigocin A is a natural product found in Hyphessobrycon rosaceus and Streptomyces platensis with data available.
Scientific Research Applications
Antifungal and Anticancer Properties
Dorrigocin A, a unique glutarimide antibiotic, has been identified for its potential in antifungal and anticancer applications. It is notable for its ability to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one. This property of dorrigocin A suggests its utility in researching cancer treatments, particularly in reversing abnormal cell morphologies associated with certain cancer types. Additionally, dorrigocin A has demonstrated moderate antifungal activity, adding to its potential in therapeutic research (Kadam & McAlpine, 1994).
Mechanism of Action
The action mechanism of dorrigocin A is particularly intriguing. It does not depend on the inhibition of prenylation or protein synthesis. Instead, it inhibits carboxyl methylation in K-ras transformed cells. This unique mechanism presents a valuable area of study, especially in understanding how certain compounds can impact cellular processes without affecting typical targets like protein synthesis (Kadam & McAlpine, 1994).
Production and Structure
Dorrigocin A is produced through the submerged fermentation of Streptomyces platensis subsp. rosaceus. Understanding its production and isolation is crucial for exploring its scalable manufacturing for potential therapeutic use. Additionally, the structural elucidation of dorrigocin A, which includes its identification as a putative propionate-acetate derived fatty acid, is significant for synthesizing analogues and derivatives for further research and potential therapeutic applications (Karwowski et al., 1994).
Analogue Synthesis and Potential Applications
The synthesis of dorrigocin A analogues from D-glucal and D-xylose highlights the potential for developing variants with possibly enhanced or varied biological activities. These analogues could provide new insights into the development of novel anti-cancer and anti-arthritic therapeutics, expanding the scope of dorrigocin A's application in medical research (Anquetin et al., 2008); (Zhou & Murphy, 2010).
properties
CAS RN |
158446-29-8 |
---|---|
Product Name |
Dorrigocin A |
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.624 |
IUPAC Name |
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid |
InChI |
InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1 |
InChI Key |
HJCZOTBHYAPUHT-LPYGBFRZSA-N |
SMILES |
CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O |
synonyms |
dorrigocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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